molecular formula C5H4N4 B11924627 6H-Purine CAS No. 273-27-8

6H-Purine

Cat. No.: B11924627
CAS No.: 273-27-8
M. Wt: 120.11 g/mol
InChI Key: WZSGASVENYDXEQ-UHFFFAOYSA-N
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Description

6H-Purine, also known as hypoxanthine, is a naturally occurring purine derivative. It is a key intermediate in the synthesis of uric acid and plays a crucial role in the metabolism of nucleic acids. The molecular formula of this compound is C₅H₄N₄O, and it is characterized by a fused pyrimidine-imidazole ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6H-Purine can be synthesized through various methods. One common synthetic route involves the cyclization of 4,5-diaminopyrimidine with formic acid. The reaction typically occurs under reflux conditions, leading to the formation of the purine ring system .

Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are engineered to overproduce purine nucleotides, which are then converted to this compound through enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: 6H-Purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6H-Purine has numerous applications in scientific research:

Mechanism of Action

6H-Purine exerts its effects by interfering with nucleic acid metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This compound inhibits several reactions involving inosinic acid, ultimately disrupting DNA and RNA synthesis .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its role as an intermediate in the purine degradation pathway and its involvement in the synthesis of uric acid. Unlike adenine and guanine, which are primarily involved in genetic coding, this compound has significant metabolic functions .

Properties

CAS No.

273-27-8

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

6H-purine

InChI

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h2-3H,1H2

InChI Key

WZSGASVENYDXEQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=NC2=NC=N1

Origin of Product

United States

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